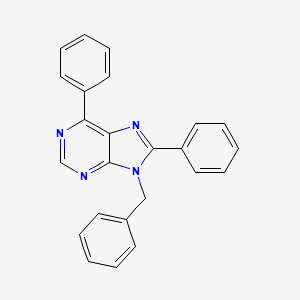

9-Benzyl-6,8-diphenyl-9H-purine

CAS No.:

Cat. No.: VC17563206

Molecular Formula: C24H18N4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18N4 |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 9-benzyl-6,8-diphenylpurine |

| Standard InChI | InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2 |

| Standard InChI Key | ZLYKOEJCSKSVEH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9-Benzyl-6,8-diphenyl-9H-purine is a tri-substituted purine analogue featuring:

-

A benzyl group at the N9 position of the purine core.

-

Phenyl substituents at the C6 and C8 positions.

-

A hydrogen atom at the N7 position, maintaining the canonical purine bicyclic structure.

The compound’s IUPAC name, 9-benzyl-6,8-diphenyl-9H-purine, reflects this substitution pattern. Its structure is derived from the purine scaffold, a heterocyclic aromatic system consisting of fused pyrimidine and imidazole rings . The benzyl and phenyl groups introduce steric bulk and hydrophobicity, which influence both synthetic accessibility and biological interactions .

Synthetic Methodologies

One-Pot Multicomponent Reactions

The synthesis of poly-substituted purines, including 9-benzyl-6,8-diphenyl-9H-purine, often employs one-pot reactions that combine pyrimidine precursors, primary alcohols, and N,N-dimethylamides under basic conditions . Two primary pathways dominate:

Route A: Alkoxyiminium Intermediate Formation

-

Reactants: Pyrimidines, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).

-

Mechanism:

-

Alkoxyiminium species generation: Reaction between amides (e.g., DMF) and alkoxides forms electrophilic intermediates.

-

Nucleophilic aromatic substitution (SNAr): Alkoxides attack the C6 chloro group of pyrimidines.

-

Annulation: Cyclization forms the purine core, with substituents at C8 dictated by the amide’s steric profile .

-

Route B: Oxidative Coupling Pathway

-

Trigger: Use of bulkier amides (e.g., N,N-dimethylbenzamide) impedes Route A, favoring a metal-free tandem oxidation/annulation.

-

Steps:

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 362.43 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Likely hydrophobic (logP > 3) | |

| Stability | Stable under inert conditions |

The compound’s hydrophobicity, inferred from its aromatic substituents, suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays .

Crystallographic and Stereochemical Considerations

No single-crystal X-ray data are available, but analogous purine derivatives exhibit:

-

Monoclinic crystal systems with π-π stacking between aromatic rings.

-

Chirality: The N9-benzyl group may introduce axial chirality, though racemization is likely rapid at room temperature .

Applications and Future Directions

Chemical Biology Probes

-

Benzodiazepine receptor ligands: 8-Substituted purines show nanomolar affinity for GABA receptors, suggesting utility in neuropharmacology .

-

AGT inhibitors: Radiolabeled purine derivatives (e.g., -FBG) enable in vivo imaging of DNA repair enzymes .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume